盐酸氧氟沙星 D3(N-甲基 D3)

描述

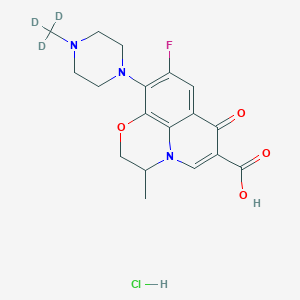

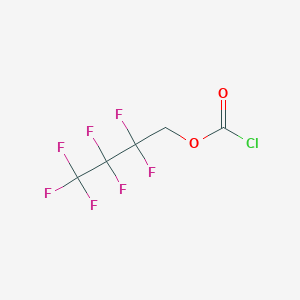

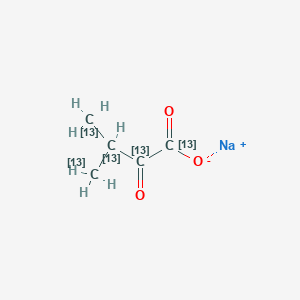

Ofloxacin D3 Hydrochloride (N-methyl D3) is a synthetic antibiotic . It is a stable isotope labelled form of Ofloxacin . The molecular formula is C18 2H3 H17 F N3 O4 and the molecular weight is 364.39 .

Molecular Structure Analysis

The molecular structure of Ofloxacin D3 Hydrochloride (N-methyl D3) is represented by the formula C18 2H3 H17 F N3 O4 . The SMILES representation is [2H]C ( [2H]) ( [2H])N1CCN (CC1)c2c (F)cc3C (=O)C (=CN4 [C@@H] ©COc2c34)C (=O)O .Physical And Chemical Properties Analysis

Ofloxacin D3 Hydrochloride (N-methyl D3) is a neat product . It is a stable isotope labelled compound . The molecular weight is 364.39 .科学研究应用

- Context : It belongs to the second-generation fluoroquinolones and demonstrates efficacy against Gram-positive and Gram-negative bacteria .

- Applications : Its antibacterial activity makes it valuable for treating various infections, including ocular infections caused by anaerobes, Staphylococcus species, and Chlamydia species .

- Applications : Research focuses on developing adsorption technologies to remove Ofloxacin D3 hydrochloride from wastewater. Adsorbents under basic conditions (pH 6.5–8) have shown promise. Factors like concentration and textural characteristics influence adsorption capacity. Physical interactions (π-π stacking, H bonding, hydrophobic, and electrostatic interactions) govern the mechanism .

- Applications : This knowledge informs drug formulation and delivery, especially when designing dosage forms for ocular administration .

- Applications : Coexisting ions in the solution can influence the adsorption process, affecting removal efficiency .

Antibacterial Activity

Ecotoxicology and Removal from Aqueous Systems

Solubility and Acid-Base Properties

Thermodynamic Parameters and Coexisting Ions

Future Prospects and Research Gaps

作用机制

Target of Action

Ofloxacin D3 hydrochloride, also known as Ofloxacin D3 Hydrochloride (N-methyl D3) or DTXSID40746758, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, Ofloxacin D3 hydrochloride prevents the excessive supercoiling of DNA during replication or transcription .

Mode of Action

Ofloxacin D3 hydrochloride is a bactericidal agent. Its mode of action depends on blocking bacterial DNA replication by binding itself to DNA gyrase and topoisomerase IV . This binding prevents the untwisting required to replicate one DNA double helix into two , thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by Ofloxacin D3 hydrochloride is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Ofloxacin D3 hydrochloride prevents the unwinding of the DNA helix, a critical step in DNA replication . This inhibition halts DNA replication, leading to the death of the bacterial cell .

Pharmacokinetics

Ofloxacin D3 hydrochloride is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life of Ofloxacin D3 hydrochloride is approximately 5 to 8 hours . The elimination of Ofloxacin D3 hydrochloride is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .

Result of Action

The primary result of Ofloxacin D3 hydrochloride’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, Ofloxacin D3 hydrochloride causes bacterial cell death, effectively treating bacterial infections .

Action Environment

The action of Ofloxacin D3 hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the drug, potentially impacting its bioavailability . Additionally, the presence of certain metal ions can form stable coordination compounds with Ofloxacin D3 hydrochloride, which may influence its action

安全和危害

Ofloxacin, the parent compound of Ofloxacin D3 Hydrochloride (N-methyl D3), can cause serious or disabling side effects that may not be reversible . It should be used only for infections that cannot be treated with a safer antibiotic . Some of the side effects include tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) .

属性

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-MUTAZJQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746758 | |

| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ofloxacin D3 hydrochloride | |

CAS RN |

1173021-78-7 | |

| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)

![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)

![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)

![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)